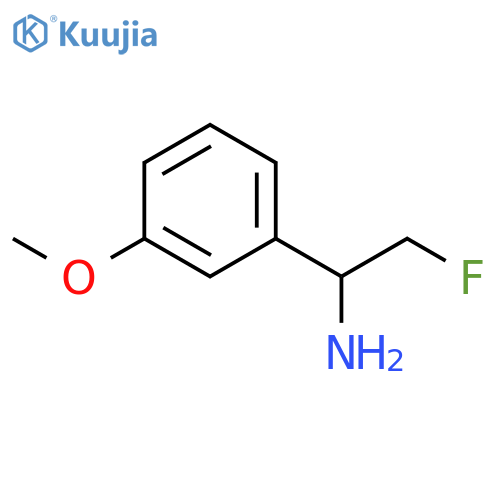Cas no 1556965-46-8 (2-FLUORO-1-(3-METHOXYPHENYL)ETHAN-1-AMINE)

1556965-46-8 structure
商品名:2-FLUORO-1-(3-METHOXYPHENYL)ETHAN-1-AMINE
CAS番号:1556965-46-8
MF:C9H12FNO
メガワット:169.196085929871
MDL:MFCD26141260
CID:4605962
PubChem ID:83816115
2-FLUORO-1-(3-METHOXYPHENYL)ETHAN-1-AMINE 化学的及び物理的性質
名前と識別子
-
- 2-FLUORO-1-(3-METHOXYPHENYL)ETHAN-1-AMINE
-
- MDL: MFCD26141260
- インチ: 1S/C9H12FNO/c1-12-8-4-2-3-7(5-8)9(11)6-10/h2-5,9H,6,11H2,1H3
- InChIKey: ZFPZCGDSODIWIJ-UHFFFAOYSA-N
- ほほえんだ: C(C1=CC=CC(OC)=C1)(N)CF
2-FLUORO-1-(3-METHOXYPHENYL)ETHAN-1-AMINE 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-319428-5.0g |
2-fluoro-1-(3-methoxyphenyl)ethan-1-amine |
1556965-46-8 | 95.0% | 5.0g |
$2981.0 | 2025-03-19 | |
| Enamine | EN300-319428-2.5g |
2-fluoro-1-(3-methoxyphenyl)ethan-1-amine |
1556965-46-8 | 95.0% | 2.5g |
$2014.0 | 2025-03-19 | |
| Aaron | AR01BX83-50mg |
2-FLUORO-1-(3-METHOXYPHENYL)ETHAN-1-AMINE |
1556965-46-8 | 95% | 50mg |
$353.00 | 2025-02-09 | |
| Aaron | AR01BX83-100mg |
2-FLUORO-1-(3-METHOXYPHENYL)ETHAN-1-AMINE |
1556965-46-8 | 95% | 100mg |
$514.00 | 2025-02-09 | |
| Aaron | AR01BX83-1g |
2-FLUORO-1-(3-METHOXYPHENYL)ETHAN-1-AMINE |
1556965-46-8 | 95% | 1g |
$1440.00 | 2025-02-09 | |
| Aaron | AR01BX83-10g |
2-FLUORO-1-(3-METHOXYPHENYL)ETHAN-1-AMINE |
1556965-46-8 | 95% | 10g |
$6104.00 | 2023-12-15 | |
| Aaron | AR01BX83-250mg |
2-FLUORO-1-(3-METHOXYPHENYL)ETHAN-1-AMINE |
1556965-46-8 | 95% | 250mg |
$725.00 | 2025-02-09 | |
| A2B Chem LLC | AW34791-10g |
2-FLUORO-1-(3-METHOXYPHENYL)ETHAN-1-AMINE |
1556965-46-8 | 95% | 10g |
$4689.00 | 2024-04-20 | |
| 1PlusChem | 1P01BWZR-250mg |
2-FLUORO-1-(3-METHOXYPHENYL)ETHAN-1-AMINE |
1556965-46-8 | 95% | 250mg |
$691.00 | 2024-06-20 | |
| 1PlusChem | 1P01BWZR-2.5g |
2-FLUORO-1-(3-METHOXYPHENYL)ETHAN-1-AMINE |
1556965-46-8 | 95% | 2.5g |
$2552.00 | 2024-06-20 |
2-FLUORO-1-(3-METHOXYPHENYL)ETHAN-1-AMINE 関連文献
-
1. Synthesis of Bax(Bi0.5Na0.5)1−xTiO3 perovskite mesocrystals via a solvothermal topochemical process†Wenxiong Zhang,Yan Wang,Dengwei Hu,Xingang Kong,Shinobu Uemura,Takafumi Kusunose CrystEngComm, 2019,21, 3854-3862
-
Po-I. Wang,Wojciech Pisula,Klaus Müllen,Der-Jang Liaw Polym. Chem., 2016,7, 6211-6219
-
Zesheng An,Qian Qiu,Guangyao Liu Chem. Commun., 2011,47, 12424-12440
-
Jie Xue,Jiawei Chen,Jizhong Song,Leimeng Xu,Haibo Zeng J. Mater. Chem. C, 2017,5, 11018-11024
-
James K. Harper,David M. Grant Phys. Chem. Chem. Phys., 2007,9, 6083-6097
1556965-46-8 (2-FLUORO-1-(3-METHOXYPHENYL)ETHAN-1-AMINE) 関連製品
- 5587-61-1(Triisocyanato(methyl)silane)
- 1249683-43-9(1-(2-aminopropanoyl)piperidine-3-carboxylic acid)
- 2034527-87-0(4-1-(2-methoxyphenyl)cyclopropanecarbonyl-7-phenyl-1lambda6,4-thiazepane-1,1-dione)
- 2092798-12-2(4-(3,4-Difluorophenyl)-3,3-dimethylpyrrolidine)
- 2229208-36-8(tert-butyl N-2-(4-cyanophenyl)-1-oxopropan-2-yl-N-methylcarbamate)
- 681163-72-4(N-{4H-chromeno4,3-d1,3thiazol-2-yl}-3-(2,5-dioxopyrrolidin-1-yl)benzamide)
- 445007-64-7(2-Bromo-4,5-diethoxybenzonitrile)
- 1040637-77-1(N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methylphenoxy)acetamide)
- 865591-06-6(N-1-(adamantan-1-yl)ethyl-5-oxo-2H,3H,5H-1,3thiazolo3,2-apyrimidine-6-carboxamide)
- 437982-68-8(2-(4-{(tert-butoxy)carbonylamino}phenyl)propanoic acid)
推奨される供給者
Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬
